4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid
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Overview
Description
4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid is a complex organic compound featuring a thiazolidine ring, a sulfonamide group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield, purity, and selectivity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.
Scientific Research Applications
4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The thiazolidine ring enhances the compound’s binding affinity to its target proteins, leading to increased efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Sulfonamide derivatives: Compounds like sulfanilamide, which are used as antibiotics.
Uniqueness
4-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid is unique due to its combination of a thiazolidine ring, a sulfonamide group, and a benzoic acid moiety. This unique structure imparts a diverse range of biological activities and makes it a valuable compound for drug design and development .
Properties
IUPAC Name |
4-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c19-16(20)12-5-7-15(8-6-12)26(23,24)17-13-3-1-4-14(11-13)18-9-2-10-25(18,21)22/h1,3-8,11,17H,2,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXLVBGXNQKHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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